![molecular formula C23H24ClN3O2 B2361244 N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921855-09-6](/img/structure/B2361244.png)
N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
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Description
N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as CQCA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CQCA is a member of the quinoline family of compounds and has been shown to have a wide range of biological activities.
Scientific Research Applications
Antiviral and Antiapoptotic Effects
N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has demonstrated significant antiviral and antiapoptotic effects, particularly in the treatment of Japanese encephalitis. This compound has shown a notable reduction in viral load and increased survival rates in infected mice models (Ghosh et al., 2008).
Applications in Chemistry and Material Science
Molecular Structure and Properties
The compound's unique molecular structure has been utilized in various chemistry applications. It exhibits distinctive spatial orientations which are critical in anion coordination, influencing its properties in material science (Kalita & Baruah, 2010).
Synthesis and Characterization
N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has been synthesized and characterized, with its fluorescent properties being a point of interest in the field of coordination chemistry (Wu, Cheng, Yan, & Tang, 2008).
Biomedical Research Applications
Antimicrobial and Antifungal Properties
The compound has been studied for its potential as an antimicrobial and antifungal agent, showcasing moderate to good activity against various pathogens (Debnath & Ganguly, 2015).
Inotropic Activity in Cardiology
In cardiology, variants of this compound have been synthesized and evaluated for their inotropic activity, which is crucial for treating certain heart conditions (Wu et al., 2012).
Molecular Docking and Biological Activity Studies
The compound has undergone molecular docking studies to elucidate its biological activity, with particular emphasis on interactions with human serum albumin (HSA) (Murugesan et al., 2021).
Anticonvulsant Activity Evaluation
It has also been evaluated for its anticonvulsant activity, with research focusing on its affinity to GABAergic biotargets and potential use in seizure management (El Kayal et al., 2022).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-16-4-3-13-27(14-16)21-12-7-17-5-2-6-20(23(17)26-21)29-15-22(28)25-19-10-8-18(24)9-11-19/h2,5-12,16H,3-4,13-15H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHICNJVYYRKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide |
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